molecular formula C16H20FN5O3S B2728525 N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide CAS No. 1788679-28-6

N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide

Cat. No. B2728525
CAS RN: 1788679-28-6
M. Wt: 381.43
InChI Key: ATOKWAKGZXTOMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the piperidine ring, and the fluorobenzene ring. The exact structure would need to be confirmed by spectroscopic techniques such as NMR and MS .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the 1,2,3-triazole ring might undergo reactions with electrophiles, while the piperidine ring might undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its water solubility, while the fluorobenzene ring might increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some 1,2,3-triazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Future Directions

Given the potential biological activities of this compound, future research could involve testing it against various biological targets, optimizing its structure for increased activity and selectivity, and evaluating its pharmacokinetic properties .

properties

IUPAC Name

3-fluoro-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O3S/c17-13-2-1-3-15(12-13)26(24,25)19-7-4-16(23)21-9-5-14(6-10-21)22-11-8-18-20-22/h1-3,8,11-12,14,19H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKWAKGZXTOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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